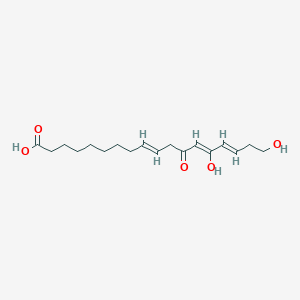
Cibaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cibaric acid, also known as cibarate, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions . The systematic name of Cibaric acid is 14,18-dihydroxy-12-oxo-9E,13Z,15E-octadecatrienoic acid .
Molecular Structure Analysis
The molecular formula of Cibaric acid is C18H28O5 . It has 23 heavy atoms, no rings, no aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 350.71, a topological polar surface area of 94.83, 3 hydrogen bond donors, and 5 hydrogen bond acceptors .
Applications De Recherche Scientifique
1. Biological Activities in Mushrooms
Cibaric acid, identified in the fruit bodies of Cantharellus cibarius (chanterelle) and C. tubaeformis, demonstrates very weak antimicrobial and cytotoxic activity. It is formed as a response to injury in these mushrooms. Notably, cibaric acid is inactive in the Ames test for mutagenicity and is destroyed during cooking, suggesting no significant risk to consumers from C. cibarius consumption (Anke, Morales, & Sterner, 1996).
2. Role in Hyperbaric Oxygen Therapy
There is currently no direct research associating cibaric acid specifically with hyperbaric oxygen therapy or its outcomes. However, the broader field of hyperbaric oxygen therapy involves various studies assessing the therapy's effectiveness in different medical conditions, such as cerebral ischemia, chronic wound healing, and diabetic foot ulcers. These studies explore the therapeutic potential of hyperbaric oxygen in enhancing tissue oxygenation and promoting healing, albeit without specific reference to cibaric acid (Denisova & Yashkov, 2022), (Alleva et al., 2005), (Fedorko et al., 2016).
3. Impact on Oral Health
Weissella cibaria, a bacterium named after the Cantharellus cibarius mushroom, demonstrates significant effects on oral health. Strains of W. cibaria inhibit the formation of Streptococcus mutans biofilm, which is crucial in dental caries development. Clinical studies show the efficacy of W. cibaria in reducing plaque formation and improving oral hygiene (Kang et al., 2006).
Orientations Futures
Propriétés
Numéro CAS |
130523-93-2 |
|---|---|
Nom du produit |
Cibaric acid |
Formule moléculaire |
C12H13NO3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(9Z,13Z,15E)-14,18-dihydroxy-12-oxooctadeca-9,13,15-trienoic acid |
InChI |
InChI=1S/C18H28O5/c19-14-10-9-12-17(21)15-16(20)11-7-5-3-1-2-4-6-8-13-18(22)23/h5,7,9,12,15,19,21H,1-4,6,8,10-11,13-14H2,(H,22,23)/b7-5-,12-9+,17-15- |
Clé InChI |
LFTUCYCUYUJMJB-HNBCEUTISA-N |
SMILES isomérique |
C(CCC/C=C/CC(=O)/C=C(/C=C/CCO)\O)CCCC(=O)O |
SMILES |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
SMILES canonique |
C(CCCC=CCC(=O)C=C(C=CCCO)O)CCCC(=O)O |
melting_point |
69.5-70.5°C |
Description physique |
Solid |
Synonymes |
14,18-dihydroxy-12-oxo-9,13,15-octadecatrienoic acid cibaric acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)
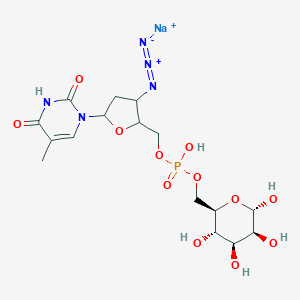

![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)
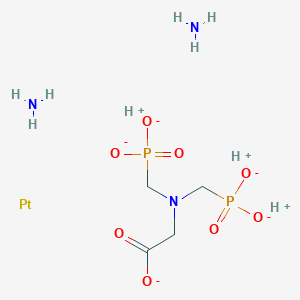

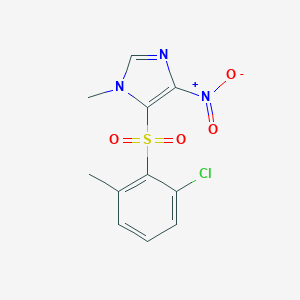


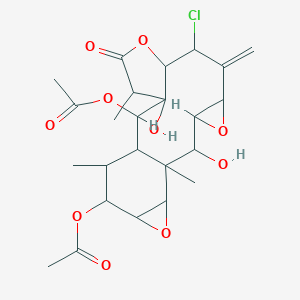
![2-[2-[[2-Hydroxy-2-[hydroxy-(4-methoxyphenyl)methyl]sulfanylacetyl]amino]ethylsulfanyl]ethyl (4-nitrophenyl) carbonate](/img/structure/B236041.png)
![[(2R,4R,6R,7R,10S,14S,16S,18R)-2,10,14,16-Tetrahydroxy-6-methyl-7-(6-oxopyran-3-yl)-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadecan-18-yl] acetate](/img/structure/B236046.png)

